4-acetyl-N-(naphthalen-1-yl)benzamide
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Overview
Description
4-acetyl-N-(naphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to the fourth position of the benzamide moiety, with a naphthalene ring attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(naphthalen-1-yl)benzamide typically involves the acylation of N-(naphthalen-1-yl)benzamide. One common method is the Friedel-Crafts acylation reaction, where N-(naphthalen-1-yl)benzamide is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-carboxy-N-(naphthalen-1-yl)benzamide.
Reduction: Formation of 4-hydroxy-N-(naphthalen-1-yl)benzamide.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
4-acetyl-N-(naphthalen-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(naphthalen-1-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(naphthalen-1-yl)benzamide: Lacks the acetyl group, which may affect its reactivity and biological activity.
4-methyl-N-(naphthalen-1-yl)benzamide: Contains a methyl group instead of an acetyl group, leading to different chemical properties.
N-(8-fluoronaphthalen-1-yl)benzamide: Contains a fluorine atom, which can influence its electronic properties and interactions.
Uniqueness
4-acetyl-N-(naphthalen-1-yl)benzamide is unique due to the presence of the acetyl group, which can significantly impact its chemical reactivity and biological activity. The acetyl group can participate in various chemical reactions and interactions, making this compound versatile for different applications.
Properties
Molecular Formula |
C19H15NO2 |
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Molecular Weight |
289.3 g/mol |
IUPAC Name |
4-acetyl-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C19H15NO2/c1-13(21)14-9-11-16(12-10-14)19(22)20-18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,1H3,(H,20,22) |
InChI Key |
WFCUVKFAZIXXEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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